molecular formula C11H9N3O4 B14865049 2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14865049
M. Wt: 247.21 g/mol
InChI Key: KNPIVULYSVNVOK-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrimidine ring fused with a pyridine moiety, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of pyridine-2-carbaldehyde with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.

Major Products: The major products of these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidine and pyridine compounds.

Scientific Research Applications

2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling.

    Medicine: Research indicates its potential use in developing new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Its pyridine and pyrimidine rings allow for strong interactions with nucleophilic and electrophilic sites on proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    Pyridin-2-ylmethyl-1,2,3,4-tetrahydropyrimidine:

Uniqueness: The presence of both the pyridin-2-ylmethyl group and the dioxo functionalities in 2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid imparts unique chemical reactivity and biological activity. This dual functionality allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

2,4-dioxo-1-(pyridin-2-ylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O4/c15-9-8(10(16)17)6-14(11(18)13-9)5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,16,17)(H,13,15,18)

InChI Key

KNPIVULYSVNVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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